molecular formula C25H26N2O5 B11055345 ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate

ethyl 4-{3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl}benzoate

Cat. No.: B11055345
M. Wt: 434.5 g/mol
InChI Key: CNKMWKKCQFZRFH-UHFFFAOYSA-N
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Description

ETHYL 4-{3-[3-(4-METHOXYPHENYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is a complex organic compound that features a piperidine ring, a methoxyphenyl group, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{3-[3-(4-METHOXYPHENYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE typically involves multi-step organic reactions. One common approach is the condensation of 4-methoxyphenylpiperidine with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like N,N-dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ETHYL 4-{3-[3-(4-METHOXYPHENYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl groups in the pyrrolidine ring can be reduced to form alcohols.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields phenolic compounds, while reduction of the carbonyl groups results in alcohol derivatives.

Scientific Research Applications

ETHYL 4-{3-[3-(4-METHOXYPHENYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying receptor-ligand interactions.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ETHYL 4-{3-[3-(4-METHOXYPHENYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring and methoxyphenyl group play crucial roles in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 4-{3-[3-(4-METHOXYPHENYL)PIPERIDINO]-2,5-DIOXO-2,5-DIHYDRO-1H-PYRROL-1-YL}BENZOATE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 4-[3-[3-(4-methoxyphenyl)piperidin-1-yl]-2,5-dioxopyrrol-1-yl]benzoate

InChI

InChI=1S/C25H26N2O5/c1-3-32-25(30)18-6-10-20(11-7-18)27-23(28)15-22(24(27)29)26-14-4-5-19(16-26)17-8-12-21(31-2)13-9-17/h6-13,15,19H,3-5,14,16H2,1-2H3

InChI Key

CNKMWKKCQFZRFH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=O)C=C(C2=O)N3CCCC(C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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